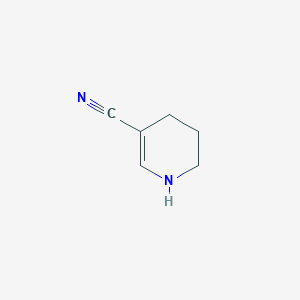

1,4,5,6-Tetrahydro-3-pyridinecarbonitrile

Description

Context and Significance within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds form the cornerstone of a vast array of biologically active molecules and functional materials. wikipedia.orgethernet.edu.et The pyridine (B92270) ring, in particular, is a fundamental structural motif found in numerous natural products and pharmaceuticals. researchgate.net Its derivatives are highly sought after in the pharmaceutical industry for their potential to enhance the solubility and bioavailability of therapeutic agents. researchgate.net The versatility of pyridine and its reduced forms, such as dihydropyridines and tetrahydropyridines, makes them privileged scaffolds in drug discovery. dovepress.com

Within this broad class, 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile (also known as 3-cyano-1,4,5,6-tetrahydropyridine) holds a distinct position. lookchem.com As a partially saturated heterocyclic system, it combines the structural features of both aliphatic amines and α,β-unsaturated nitriles (enamines), providing a unique platform for synthetic transformations. The majority of known molecules are heterocyclic, and these structures are predominant in biochemistry and medicinal chemistry. ethernet.edu.et The study of such compounds is crucial, as 59% of FDA-approved drugs in the United States contain nitrogen heterocycles. wikipedia.org The this compound scaffold contributes to this chemical diversity, serving as a key precursor for more complex nitrogen-based architectures.

Overview of Research Trajectories and Synthetic Utility of Tetrahydropyridinecarbonitriles

The synthetic utility of this compound is demonstrated through its application as a key intermediate in various stereoselective reactions. It is particularly valuable in the synthesis of indolizidine and quinolizidine (B1214090) derivatives, which are core structures in many alkaloids. lookchem.com In these transformations, the nitrile group's thermodynamic preference for an axial orientation plays a crucial role in controlling the stereochemical outcome. lookchem.com

Furthermore, this compound serves as an important intermediate in the synthesis of pharmaceutical agents. lookchem.com For instance, it is utilized in the development of the side chain for the anti-Pseudomonas aeruginosa cephalosporin (B10832234), FR259647. lookchem.com Its reactivity allows for regioselective enamine exchange and intramolecular cyclization reactions, showcasing its versatility. lookchem.com

Research on related tetrahydropyridine (B1245486) scaffolds further underscores the importance of this structural class. For example, tetrahydropyrido[4,3-d]pyrimidines have been identified as a new scaffold for developing human topoisomerase II inhibitors for cancer treatment. nih.gov Similarly, the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) ring system has been explored as a novel lead scaffold for fungicides. nih.govmdpi.com These examples highlight a clear research trajectory where tetrahydropyridine cores are systematically modified to create libraries of compounds with specific biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 38-39 °C |

| Boiling Point | 224.2°C at 760 mmHg |

| Flash Point | 89.4°C |

| Density | 1.04 g/cm³ |

| pKa | 6.56±0.40 (Predicted) |

| LogP | 1.10608 |

This data is compiled from chemical property databases. lookchem.com

Historical Development and Evolution of Synthetic Strategies for Pyridinecarbonitrile Derivatives

The synthesis of pyridinecarbonitriles, the aromatic precursors to tetrahydropyridinecarbonitriles, has evolved significantly over time. Historically, the preparation of cyanopyridines has been approached through several main routes. One major industrial method is the ammoxidation of picolines (methylpyridines). thieme-connect.de However, this method can lack selectivity when applied to substrates with multiple methyl groups, such as lutidines. thieme-connect.de

For laboratory-scale synthesis, a common strategy involves the reaction of a cyanide ion with an activated pyridine ring. thieme-connect.de This can be achieved through the treatment of pyridine N-oxides, N-acyl-pyridinium cations, or halopyridines with a cyanide source. thieme-connect.de Another established method is the dehydration of primary amides (like nicotinamide) or pyridine-2-oximes to form the corresponding nitrile. thieme-connect.de

More recent developments have focused on direct cyanation methods. One such approach involves the pretreatment of pyridines with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide to regioselectively introduce a cyano group at the 2-position. thieme-connect.de The reduction of the resulting pyridinecarbonitrile is a common method to access the this compound scaffold. For example, a synthesis route starting from pyridine-3-carbonitrile (B1148548) can achieve a high yield of the target tetrahydropyridine derivative through a chemoselective reaction under hydrogen pressure with a cobalt catalyst. lookchem.com This evolution from classical multi-step procedures to more direct and selective catalytic methods reflects broader trends in modern organic synthesis.

Table 2: Selected Synthetic Applications of the Tetrahydropyridine Scaffold

| Scaffold/Derivative | Application Area | Research Finding |

| This compound | Pharmaceutical Intermediate | Key intermediate for the side chain of anti-Pseudomonas cephalosporin FR259647. lookchem.com |

| This compound | Alkaloid Synthesis | Used in stereoselective conjugate additions to form indolizidine and quinolizidine derivatives. lookchem.com |

| Tetrahydropyrido[4,3-d]pyrimidines | Anticancer Agents | Acts as a novel scaffold for human topoisomerase II inhibitors. nih.gov |

| 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine | Agrochemicals | Identified as a promising lead scaffold for the development of new fungicides. nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydropyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h5,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFYMNQYYJQPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341313 | |

| Record name | 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-87-7 | |

| Record name | 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4,5,6 Tetrahydro 3 Pyridinecarbonitrile and Its Derivatives

Classical and Established Synthetic Approaches to Tetrahydropyridine (B1245486) Rings

Hantzsch-type Condensation Reactions and Variants

The Hantzsch pyridine (B92270) synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The primary product of this reaction is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine. wikipedia.org The driving force for this optional oxidation step is the formation of a stable aromatic ring. wikipedia.org

While the classic Hantzsch reaction leads to 1,4-dihydropyridines, variations of this method can be employed to access tetrahydropyridine derivatives. For instance, a Hantzsch-type condensation of salicylaldehyde with malononitrile (B47326), ammonium acetate, and a ketone (like acetone or butan-2-one) has been shown to produce bridged 1,4,5,6-tetrahydropyridine derivatives. rsc.org The reaction proceeds through a 1,4-dihydropyridine intermediate which, following isomerization, undergoes an intramolecular ring closure to yield the bridged tetrahydropyridine structure. rsc.org

The traditional Hantzsch synthesis often requires harsh reaction conditions and can result in long reaction times and low yields. wikipedia.org Modern variants have been developed to overcome these limitations, employing different catalysts or reaction conditions, such as microwave irradiation or the use of ionic liquids, to improve efficiency and yields. wikipedia.org

Guareschi–Thorpe Condensation Protocol

The Guareschi–Thorpe reaction is another classical method for synthesizing substituted pyridines, specifically leading to 2-hydroxypyridines (or their 2-pyridone tautomers). The reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base. nih.govrsc.org

An advanced, eco-friendly version of this reaction utilizes the three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium. nih.govrsc.orgresearchgate.net This method is noted for its high yields, simple work-up, and the use of an inexpensive and user-friendly nitrogen source. nih.govrsc.org Mechanistically, ammonium carbonate serves as both the nitrogen source for the pyridine ring and as a promoter for the reaction. nih.govrsc.orgresearchgate.net The process is believed to initiate with the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes an aldol-type condensation with the 1,3-dicarbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes to form the hydroxypyridine product. nih.govresearchgate.net This protocol has been successfully applied to a variety of β-ketoesters and 1,3-diketones to produce a range of hydroxy cyanopyridines. nih.govresearchgate.net

Multi-component Reaction Strategies for Pyridinecarbonitrile Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.comorganic-chemistry.org These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them a cornerstone of green chemistry. bohrium.com The synthesis of pyridine derivatives, including pyridinecarbonitriles, is frequently achieved through MCRs. bohrium.comacsgcipr.org

A common MCR strategy for synthesizing functionalized pyridines involves the condensation of an aldehyde, a ketone, and malononitrile in the presence of a nitrogen source, typically ammonium acetate. This approach is a variation of the Hantzsch synthesis where active methylene (B1212753) compounds like malononitrile are used instead of β-ketoesters.

The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile. organic-chemistry.orgresearchgate.netnih.gov This step is often catalyzed by a base and forms a benzylidenemalononitrile derivative. nih.gov Subsequently, the ketone can react with another molecule of malononitrile or an enamine intermediate, leading to a series of Michael additions and cyclization steps that culminate in the formation of the substituted pyridine ring. The use of various aromatic aldehydes and ketones allows for the synthesis of a wide array of 2-amino-3-cyanopyridine derivatives. researchgate.net

Below is a table summarizing the results of a study on the synthesis of benzylidenemalononitrile derivatives, a key intermediate in these MCRs, using a NiCu@MWCNT nanohybrid catalyst. nih.gov

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | 10 | 96 ± 2 |

| 2 | 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzylidene)malononitrile | 12 | 95 ± 1 |

| 3 | 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 15 | 95 ± 3 |

| 4 | 2-Methylbenzaldehyde | 2-(2-Methylbenzylidene)malononitrile | 15 | 95 ± 3 |

| 5 | Furan-2-carbaldehyde | 2-(2-Furanylmethylene)malononitrile | 10 | 96 ± 2 |

| 6 | Butyraldehyde | 2-Butylidenemalononitrile | 180 | 53 ± 3 |

This table is generated based on data from a study on Knoevenagel condensation. nih.gov

Ethyl cyanoacetate is a versatile C-H acidic compound widely used as a building block in the synthesis of various heterocyclic systems, including pyridinecarbonitriles. researchgate.netresearchgate.nete3s-conferences.org Its active methylene group can readily participate in condensation reactions with carbonyl compounds. researchgate.net

In one-step syntheses, ethyl cyanoacetate can be refluxed with a chalcone (an α,β-unsaturated ketone) in the presence of ammonium acetate to yield highly substituted dihydropyridinecarbonitriles. researchgate.net Similarly, it can be reacted with an aromatic aldehyde and an acetyl-containing compound (like 2-acetylnaphthalene) in a one-pot reaction, again using ammonium acetate as the catalyst and nitrogen source, to produce the corresponding dihydropyridinecarbonitrile derivatives in good yields. researchgate.net The versatility of ethyl cyanoacetate extends to reactions with various other reagents and under different conditions, including microwave irradiation, to synthesize a broad spectrum of cyano-functionalized molecules. researchgate.net

Four-component reactions represent a further increase in the complexity and efficiency of MCRs, allowing for the rapid assembly of complex molecules from simple precursors. organic-chemistry.org The synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles has been achieved through an autocatalytic pseudo-four-component reaction of an aldehyde, malononitrile, and a cyclic amine. researchgate.net In this process, the amine acts as both a catalyst (by deprotonating malononitrile) and a reagent. researchgate.net

Another example involves the one-pot condensation of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate. researchgate.net This reaction, often facilitated by a catalyst, leads to the formation of 2-amino-4,6-diarylnicotinonitrile derivatives. researchgate.net These reactions are highly convergent and provide a powerful tool for creating libraries of substituted pyridinecarbonitriles.

The following table details the synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles via a four-component reaction. researchgate.net

| Aldehyde | Amine | Product | Time (h) | Yield (%) |

| 2,6-Dichlorobenzaldehyde | Morpholine | 2-Morpholino-4-(2,6-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 3 | 75 |

| 2,6-Dichlorobenzaldehyde | Piperidine (B6355638) | 2-Piperidino-4-(2,6-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 2 | 84 |

| 2,6-Difluorobenzaldehyde | Morpholine | 2-Morpholino-4-(2,6-difluorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 4 | 72 |

| 2,6-Difluorobenzaldehyde | Piperidine | 2-Piperidino-4-(2,6-difluorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 3 | 81 |

This table is generated based on data from a study on the multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. researchgate.net

Advanced and Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided sophisticated tools for the construction and functionalization of heterocyclic compounds like 1,4,5,6-tetrahydro-3-pyridinecarbonitrile. These methods offer improvements in efficiency, selectivity, and environmental sustainability.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rasayanjournal.co.in In the context of tetrahydropyridinecarbonitrile synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions are pivotal for functionalizing pre-existing pyridine or tetrahydropyridine rings. nih.govnih.gov For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl substituents by coupling organoboron reagents with halide-substituted tetrahydropyridine precursors. nih.gov

Palladium-catalyzed C-H activation and functionalization have also emerged as powerful strategies. nih.gov These methods allow for the direct introduction of functional groups onto the tetrahydropyridine core, avoiding the need for pre-functionalized starting materials. Furthermore, palladium catalysts are instrumental in cyanation reactions, which can introduce the essential carbonitrile group onto an appropriately substituted heterocyclic ring. researchgate.net Despite challenges such as catalyst deactivation by cyanide, robust catalytic systems have been developed to facilitate this transformation. nih.gov

The use of nanocatalysts represents a significant advancement in chemical synthesis, offering advantages such as high surface-area-to-volume ratios, enhanced catalytic activity, and improved recyclability. nih.gov In the synthesis of tetrahydropyridine derivatives, various nanocatalysts, including those based on transition metals, have been employed to promote efficient ring formation. nih.gov

Magnetic nanoparticles (MNPs) have garnered particular interest as catalyst supports due to their facile separation from the reaction mixture using an external magnetic field. yu.edu.jo For example, cobalt nanoparticles supported on alumina (Co/Al2O3) have been shown to be effective recyclable catalysts for the synthesis of related heterocyclic structures under solvent-free conditions. yu.edu.jo These nanocatalysts can be prepared by methods like co-precipitation and exhibit high stability and activity over multiple reaction cycles. yu.edu.jo The application of such catalysts in multicomponent reactions provides a green and efficient route to highly substituted pyridine and tetrahydropyridine derivatives. nih.gov

Table 1: Examples of Nanocatalysts in the Synthesis of Pyridine and Tetrahydropyridine Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe3O4@HA | Benzaldehydes, Malononitrile, Benzoylacetonitrile, Hydrazine (B178648) hydrate (B1144303) | Water | Room Temperature | High to Excellent | nih.gov |

| Nano-titania | Substituted aldehydes, Hydrazine hydrate, Malononitrile, Ethyl acetoacetate | Solvent-free | Room Temperature | Excellent | nih.gov |

| Nanosized MgO | Substituted hydrazine, Substituted aldehydes, Malononitrile, 3-Oxopropanoate | Water | Room Temperature | Excellent | nih.gov |

| Co/Al2O3 | Aromatic aldehydes, Malononitrile, Barbituric acid | Solvent-free | 100 °C | 94 | yu.edu.jo |

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. mdpi.com For the synthesis of this compound and its analogs, several green strategies have been developed. These include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and the application of reusable catalysts. rasayanjournal.co.inmdpi.comnih.gov

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving atom economy. nih.gov The synthesis of substituted 3-cyanopyridine derivatives has been achieved through one-pot multi-component reactions using eco-friendly catalysts such as animal bone meal. researchgate.net Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.gov The use of phytosynthesized nanocatalysts, which are prepared using plant extracts as reducing and capping agents, further enhances the green credentials of these synthetic routes. mdpi.com

Table 2: Green Chemistry Approaches to Pyridine Derivative Synthesis

| Method | Catalyst/Conditions | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction | Doped Animal Bone Meal | 1,3-Dicarbonyls, Aldehydes, Malononitrile, Alcohols | Not specified | High yields, short reaction times, simple purification | researchgate.net |

| Microwave-assisted Synthesis | Microwave irradiation | p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenones, Ammonium acetate | Ethanol | Shorter reaction time, better yields | nih.gov |

| Solvent-free Synthesis | Copper-catalysis | Pyridine, Acetophenone, Nitroalkenes | Solvent-free | Reduced waste, minimal environmental impact | mdpi.com |

| Phyto-nanocatalysis | Plant extract-synthesized nanoparticles | Varies | Varies | Use of renewable resources, benign synthesis of catalyst | mdpi.com |

Photochemical methods offer a unique and often mild approach to organic transformations. The dehydrogenation of piperidine rings to form tetrahydropyridines can be achieved through photochemical reactions. For instance, the atmospheric photo-oxidation of piperidine, initiated by OH radicals, has been shown to yield 2,3,4,5-tetrahydropyridine as a major product through H-abstraction from the C2 position. acs.org

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis. This technique can be employed for various transformations, including the functionalization of piperidine rings. While direct photochemical dehydrogenation to form this compound is not extensively documented, the principles of photoredox catalysis could potentially be applied to achieve this transformation. For example, photocatalytic methods have been used for the epimerization of substituted piperidines, demonstrating the ability to manipulate the stereochemistry of these systems under mild, light-induced conditions.

Strategies for Constructing the 1,4,5,6-Tetrahydropyridinecarbonitrile Core

The fundamental challenge in synthesizing this compound lies in the efficient construction of the heterocyclic core with the desired substitution pattern. Cyclization reactions are the most common and versatile strategies to achieve this.

Cyclization reactions are paramount in the synthesis of heterocyclic compounds. For the construction of the 1,4,5,6-tetrahydropyridine core, a variety of cyclization strategies have been employed. One-pot cascade reactions, often initiated by a C-H activation step, can lead to highly substituted tetrahydropyridines with excellent diastereoselectivity. nih.gov These cascades can involve a sequence of reactions such as C-H activation, alkenylation, electrocyclization, and reduction. nih.gov

The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinoline and related heterocyclic systems. beilstein-journals.orgnih.gov A variation of this reaction can be adapted for the synthesis of tetrahydropyridine cores. This typically involves the condensation of an amine with a carbonyl compound, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov Multicomponent reactions, as mentioned earlier, often culminate in a cyclization step to form the final heterocyclic product. For instance, a pseudo-five-component reaction of aromatic aldehydes, amines, and β-ketoesters can stereoselectively produce highly functionalized tetrahydropyridines. researchgate.net These reactions proceed through a cascade of events including Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent intramolecular cyclization. researchgate.net

Nucleophilic Substitution Pathways Leading to Pyridinecarbonitrile Scaffolds

The synthesis of pyridine derivatives often involves nucleophilic substitution reactions, which are fundamental in heterocyclic chemistry. Pyridine itself is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the ortho (2) and para (4) positions relative to the nitrogen atom. youtube.com This electron deficiency is enhanced by the presence of the electronegative nitrogen atom, which withdraws electron density from the ring. youtube.com

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a key strategy for introducing various functional groups. The reactivity of halopyridines in SNAr reactions can vary depending on the nucleophile and the position of the halogen. For instance, studies on the reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles have shown that these reactions can be completed efficiently, sometimes within minutes, under microwave irradiation. sci-hub.se The mechanism can be complex, with the rate-determining step potentially shifting based on the specific nucleophile and leaving group involved. sci-hub.se

The pyridine ring's inherent electron deficiency facilitates attack by nucleophiles, leading to the formation of a negatively charged intermediate (Meisenheimer complex), followed by the departure of a leaving group. The stability of this intermediate influences the reaction rate. For pyridinecarbonitrile scaffolds, the cyano group, being an electron-withdrawing group, further activates the ring towards nucleophilic attack. While direct nucleophilic substitution on a pyridine ring can build complexity, the synthesis of partially saturated rings like 1,4,5,6-tetrahydropyridine often involves the cyclization of acyclic precursors or the partial reduction of a pre-formed pyridine ring.

Specific Precursors and Building Blocks Utilized in Synthetic Routes

The construction of the this compound framework relies on the use of versatile chemical precursors and building blocks that can be assembled into the target heterocyclic system. Key starting materials include molecules that already contain parts of the final ring structure or possess functional groups that can readily participate in cyclization reactions.

3-Aminocrotononitrile is a bifunctional molecule containing both an amine and a nitrile group, making it a valuable intermediate in the synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrimidines. lookchem.comguidechem.com Its utility stems from its ability to act as a bisnucleophilic reagent. sigmaaldrich.com

In the context of pyridine synthesis, 3-aminocrotononitrile can undergo condensation reactions with various partners. For example, it can be condensed with substituted diethyl malonates to produce 5-cyano-4-hydroxy-2-pyridone derivatives. researchgate.net These pyridones can then be further modified. Although this specific example leads to a pyridone, the underlying reactivity highlights the potential of 3-aminocrotononitrile to form the core pyridine ring structure. It reacts with 1,3-dicarbonyl compounds or their equivalents to construct the substituted pyridine skeleton through cyclocondensation reactions. The general reactivity involves the amino group acting as a nucleophile to initiate condensation, followed by cyclization and dehydration to form the aromatic pyridine ring.

| Reactant A | Reactant B | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| 3-Aminocrotononitrile | Ferrocenyl-1,2-enones | Ferrocenyl Pyridines | lookchem.comsigmaaldrich.com |

| 3-Aminocrotononitrile | Hexafluoroacetone(ethoxycarbonylimine) | Bis(trifluoromethyl)pyrimidinones | sigmaaldrich.com |

| 3-Aminocrotononitrile | Substituted Diethylmalonates | 5-Cyano-4-hydroxy-2-pyridone derivatives | researchgate.net |

A direct and common route to this compound is the partial reduction of 3-cyanopyridine (also known as nicotinonitrile). lookchem.comresearchgate.net This method preserves the carbon-nitrogen triple bond of the nitrile group while saturating a portion of the pyridine ring.

The selective reduction of the pyridine ring in the presence of a nitrile group can be achieved using various catalytic hydrogenation methods. For example, the synthesis can be performed in isopropyl alcohol and acetonitrile (B52724) using a cobalt-based catalyst and hydrogen gas under pressure at an elevated temperature. lookchem.com This chemoselective reaction reduces two of the three double bonds in the pyridine ring to yield the target tetrahydropyridine derivative. lookchem.com

| Starting Material | Reagents | Solvent | Temperature | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pyridine-3-carbonitrile (B1148548) | C46H49CoN3P4(2+)*2BF4(1-), H2, KOH | Isopropyl alcohol / Acetonitrile | 100 °C | 22801.5 Torr | This compound | 95.0% | lookchem.com |

This approach is advantageous as the starting material, 3-cyanopyridine, is a readily available and important industrial chemical. researchgate.net It is used as an intermediate in the synthesis of valuable compounds like nicotinic acid (niacin) and nicotinamide. researchgate.net The synthesis of 3-cyanopyridine itself can be achieved from nicotinamide by dehydration with phosphorus pentoxide or from 3-methylpyridine via ammoxidation. chemicalbook.comgoogle.com

Chemical Reactivity and Transformations of 1,4,5,6 Tetrahydro 3 Pyridinecarbonitrile

Reactivity of the Carbonitrile Moiety

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations, including reduction to amines and derivatization to other functional groups.

Hydrogenation and Reduction Reactions of Nitrile Groups

The nitrile group of 1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be reduced to a primary amine, yielding 3-(aminomethyl)piperidine. This transformation is a critical step in the synthesis of various biologically active piperidine (B6355638) derivatives. The reduction can be achieved using several methods, with catalytic hydrogenation being a common and efficient approach.

Catalytic hydrogenation typically involves the use of transition metal catalysts such as Raney nickel, platinum, or rhodium, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of pyridines to piperidines is often carried out with a nickel catalyst at elevated temperatures (170-200°C). dtic.mil Ruthenium-based catalysts supported on materials like poly(divinylbenzene) have also been shown to be effective for pyridine (B92270) hydrogenation in water under milder conditions (e.g., 100°C, 1.0 MPa H₂). researchgate.net

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. In a closely related synthesis, piperidine-3-carboxylic acid amide is reduced to 3-(aminomethyl)piperidine in a 55% yield using LiAlH₄ in tetrahydrofuran (B95107) (THF) at reflux for 24 hours. chemicalbook.com This suggests that a similar approach would be effective for the reduction of this compound. Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent, although it is generally less reactive towards nitriles than LiAlH₄. wikipedia.orgchempedia.info Its reactivity can be enhanced by the addition of activating agents or by using specific solvent systems. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Nitrile and Related Functional Groups

| Reducing Agent | Substrate Example | Product | Yield | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Piperidine-3-carboxylic acid amide | 3-(Aminomethyl)piperidine | 55% | THF, reflux, 24h chemicalbook.com |

| Catalytic Hydrogenation (Ru/PDVB) | Pyridine | Piperidine | High | Water, 100°C, 1.0 MPa H₂ researchgate.net |

| Catalytic Hydrogenation (Nickel) | Pyridine | Piperidine | - | 170-200°C dtic.mil |

Derivatization Pathways via Nitrile Functionalization

The nitrile group serves as a valuable handle for introducing other functional groups, thereby expanding the synthetic utility of this compound.

One of the fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions. The hydrolysis of the nitrile in this compound would lead to the formation of nipecotic acid (piperidine-3-carboxylic acid), a compound of significant interest in medicinal chemistry. The hydrolysis of nipecotic acid phenyl esters has been studied, indicating that the resulting carboxylic acid is a key species in its biological activity. nih.gov

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after a hydrolysis workup. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is then hydrolyzed. masterorganicchemistry.com This provides a powerful method for the carbon-carbon bond formation and the synthesis of 3-acylpiperidine derivatives. The reaction of Grignard reagents with nitriles can be influenced by reaction conditions, such as temperature, to control the outcome and yield of the desired ketone. nih.gov

Reactivity of the Tetrahydropyridine (B1245486) Ring System

The 1,4,5,6-tetrahydropyridine ring in this molecule exists as an enamine, which imparts specific reactivity patterns to the ring system. Enamines are known to be electron-rich and can act as nucleophiles.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

Due to the enamine character, the tetrahydropyridine ring is susceptible to attack by electrophiles. The Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds, is a relevant example of an electrophilic substitution that could potentially occur on the enamine system. wikipedia.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride, to introduce a formyl group. wikipedia.orgijpcbs.comnih.gov Such a reaction on this compound would be expected to introduce a formyl group at a carbon atom of the enamine, likely at the C4 position.

Alkylation of the tetrahydropyridine ring is another important electrophilic reaction. The C4 position of the enamine is nucleophilic and can react with alkyl halides. The regioselective C4-alkylation of pyridines has been achieved through various strategies, including the use of blocking groups to direct the reaction to the desired position. nih.gov

While the tetrahydropyridine ring is generally electron-rich, nucleophilic addition can be induced by activating the ring. For instance, the formation of a pyridinium (B92312) salt by N-alkylation would make the ring more susceptible to nucleophilic attack. Grignard reagents have been shown to add to pyridinium salts in a regioselective manner, leading to the formation of dihydropyridines. nih.gov

Ring-Opening and Rearrangement Processes

The tetrahydropyridine ring can undergo ring-opening and rearrangement reactions under certain conditions, leading to the formation of different heterocyclic or acyclic structures. Thermal rearrangements of complex heterocyclic systems containing pyridine moieties have been reported, suggesting that this compound or its derivatives could undergo similar transformations under thermal stress. mdpi.comnih.govsemanticscholar.org

Acid-catalyzed reactions can also lead to ring transformations. For example, the acid hydrolysis of a related tetrahydrofuro[3,2-c]pyridine system has been shown to result in ring opening to form a 3-(2-oxopropyl)piperidin-4-one. beilstein-journals.org This indicates that under acidic conditions, the enamine moiety of this compound could be hydrolyzed, potentially leading to ring-opened products or rearranged piperidine structures.

Regioselective Transformations and Functionalization

The presence of both the enamine double bond and the nitrile group allows for various regioselective transformations. The enamine moiety can direct functionalization to specific positions of the tetrahydropyridine ring. As mentioned, the C4 position is a prime target for electrophilic attack due to its high electron density. Strategies for the regioselective C4-alkylation of pyridines, such as silane-assisted electroreduction, have been developed, which could potentially be adapted for this compound. researchgate.net

Derivatization Strategies for Structural Diversification

The scaffold of this compound serves as a versatile platform for the development of a wide array of more complex molecular architectures. Its inherent reactivity, characterized by the enaminonitrile functionality, allows for strategic derivatization at multiple sites. Key strategies for structural diversification include alkylation and acylation at its nucleophilic centers, participation in multicomponent reactions like the Mannich reaction, transformations via activated thioxo and oxo intermediates, and engagement in complex cascade reactions and molecular rearrangements. These approaches enable the systematic modification of the core structure to generate libraries of novel heterocyclic compounds.

Alkylation and Acylation Reactions on the Nitrogen and Carbon Atoms

The this compound system is an ambident nucleophile, possessing reactivity at the secondary amine nitrogen (N1) and the alpha-carbon of the enamine (C4). The regioselectivity of alkylation and acylation is subject to reaction conditions, including the nature of the electrophile, solvent, and base used.

Alkylation: Alkylation reactions can proceed via two main pathways: C-alkylation and N-alkylation. The enamine's resonance structure indicates a high electron density on the α-carbon (C4), making it a soft nucleophilic center and generally favoring C-alkylation with soft electrophiles like alkyl halides. utdallas.edu This reaction leads to the formation of a 4-substituted-1,4,5,6-tetrahydro-3-pyridinecarbonitrile.

Conversely, N-alkylation at the secondary amine is also possible, particularly with hard electrophiles. wikipedia.org Direct N-alkylation yields a tertiary amine. However, the initial product of C-alkylation is an iminium salt, which is subsequently hydrolyzed to yield the final α-alkylated product. The choice between kinetic and thermodynamic control can influence the product distribution; C-alkylation is often the kinetically favored pathway, while N-alkylation can sometimes be reversible. quimicaorganica.orgyoutube.com Steric hindrance at the carbon adjacent to the nitrogen can also direct alkylating agents toward the less hindered site. youtube.com

Acylation: Acylation of the enamine moiety typically occurs at the C4 position, analogous to a Friedel-Crafts acylation, especially when catalyzed by Lewis or Brønsted acids. lookchem.comresearchgate.net The reaction of the tetrahydropyridinecarbonitrile with acylating agents such as acid anhydrides or acyl chlorides introduces an acyl group at the C4 position, yielding 4-acyl-1,4,5,6-tetrahydro-3-pyridinecarbonitriles. These ketones are valuable intermediates for further functionalization. While N-acylation is a competing process, C-acylation is often favored due to the formation of a stable, conjugated system. The use of acyl-1,4-dihydropyridines has also emerged as a method for radical acylation of various substrates, highlighting the versatile chemistry of pyridine derivatives in acylation reactions. mdpi.com

Mannich-type Reactions Leading to Complex Heterocyclic Adducts

The Mannich reaction is a powerful three-component condensation that provides an effective route for the aminomethylation of acidic protons, leading to the formation of new C-C bonds and the introduction of a nitrogen-containing moiety. acs.org In the context of tetrahydropyridinecarbonitrile derivatives, the presence of multiple nucleophilic centers allows for complex and often regioselective transformations, yielding intricate heterocyclic systems.

Research has shown that tetrahydropyridine-2-thiolates, which are structurally analogous to thioxo derivatives of the target compound, readily participate in Mannich-type reactions. The aminomethylation of 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with primary amines and an excess of formaldehyde (B43269) does not proceed at the sulfur or nitrogen atoms as might be expected, but rather at the C3 and C5 positions. This "double" aminomethylation leads to the formation of complex bridged structures, specifically 3,7-diazabicyclo[3.3.1]nonane derivatives. wikipedia.org

Even more complex structures can be generated from related dihydropyridine (B1217469) systems. The reaction of N-methylmorpholinium 6-amino-3,5-dicyano-1,4-dihydropyridine-2-thiolates with formaldehyde and primary aromatic amines results in a highly regioselective one-pot synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives. This transformation highlights the capacity of the pyridine scaffold to direct the formation of multiple rings in a single operation. acs.org These reactions underscore the utility of the Mannich reaction not just for simple functionalization, but for the construction of sophisticated, polycyclic, and often bridged, heterocyclic adducts from tetrahydropyridine precursors. reddit.comresearchgate.net

Transformations Involving Thioxo and Oxo Derivatives

The introduction of thioxo (C=S) or oxo (C=O) groups into the tetrahydropyridinecarbonitrile ring system significantly enhances its synthetic utility by providing reactive handles for further transformations, particularly for the construction of fused heterocyclic rings.

Thioxo Derivatives: A common strategy involves the synthesis of a 2-thioxo derivative. This thione can exist in tautomeric equilibrium with the corresponding pyridine-2-thiol. The thiol form is readily S-alkylated with agents containing an active methylene (B1212753) group (e.g., α-halo ketones, α-halo esters). The resulting S-alkylated intermediate is perfectly primed for an intramolecular cyclization. A widely used reaction for this purpose is the Thorpe-Ziegler reaction, where the nitrile group condenses with the active methylene group introduced during alkylation. researchgate.netwikipedia.org This base-catalyzed reaction results in the formation of a new five-membered ring fused to the pyridine core, yielding a highly functionalized thieno[2,3-b]pyridine (B153569) system. mdpi.com This sequence of S-alkylation followed by Thorpe-Ziegler cyclization is a robust and high-yield method for creating annulated heterocycles.

Oxo Derivatives: Similarly, 4-oxo derivatives of related heterocyclic systems, such as tetrahydroindoles, are valuable synthetic intermediates. mdpi.com The ketone functionality can be transformed in numerous ways. For instance, it can direct further substitution at adjacent carbon atoms or be converted into other functional groups. The synthesis of 4-oxo-4,5,6,7-tetrahydroindoles and their subsequent conversion to other indole (B1671886) derivatives illustrates the synthetic potential of these oxo-compounds. mdpi.com For the this compound scaffold, an analogous 4-oxo or 6-oxo derivative could be a key precursor for building fused pyrimidine (B1678525) rings or other complex systems. nih.gov

Cascade Reactions and Complex Rearrangements

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, offer an elegant and efficient means of building molecular complexity. wikipedia.orgresearchgate.net The this compound scaffold is well-suited for such reactions due to its combination of nucleophilic and electrophilic sites.

Michael Addition-Initiated Cascades: The enamine double bond (C3=C4) is susceptible to Michael addition by a nucleophile. This initial addition can be the first step in a cascade sequence. For example, an organocatalytic triple-domino reaction involving a Michael addition, followed by an aza-Henry reaction and cyclization, has been used to synthesize complex tetrahydropyridines. acs.orgnih.gov A similar strategy could be envisioned where the Michael addition to a derivative of this compound creates an intermediate that undergoes subsequent intramolecular cyclization or rearrangement, leading to polycyclic structures in a single pot. nih.govwhiterose.ac.ukrsc.org

ANRORC-type Rearrangements: Heterocyclic rings, particularly those containing nitrogen, are known to undergo complex rearrangements, a prominent example being the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. acs.orgwikipedia.org This mechanism is prevalent in nucleophilic substitutions on pyrimidine and pyridine rings. wikipedia.org A strong nucleophile can attack an electrophilic carbon atom of the tetrahydropyridine ring, leading to the opening of the ring to form a transient open-chain intermediate. This intermediate can then re-cyclize in a different manner to afford a new, rearranged heterocyclic system. researchgate.netosi.lvnih.gov For instance, a nucleophilic attack at the C2 or C6 position of a suitably activated this compound derivative could initiate an ANRORC process, potentially leading to the formation of five- or seven-membered rings or isomeric six-membered rings with a different arrangement of heteroatoms. youtube.comwhiterose.ac.uk

Mechanistic Insights into Reactions Involving 1,4,5,6 Tetrahydro 3 Pyridinecarbonitrile

Unimolecular Rearrangement Mechanisms (e.g., Sigmatropic Shifts)

Unimolecular rearrangements are a class of reactions where a molecule reorganizes its bonding structure without the incorporation of any other reagents. Among the most significant of these are sigmatropic shifts, which are pericyclic reactions involving the migration of a sigma (σ) bond across a π-electron system. wikipedia.orglibretexts.org The feasibility and stereochemistry of these shifts are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orguh.edu

Sigmatropic rearrangements are classified by an order [i,j], where i and j denote the number of atoms over which each end of the migrating σ-bond moves. uh.edu The structure of 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile, containing a π-system within its cyclic enamine framework, makes it a potential candidate for such rearrangements, particularly hydrogen shifts.

Common types of sigmatropic shifts are summarized in the table below. The selection rules indicate whether a reaction is thermally or photochemically "allowed" to proceed in a concerted fashion via a suprafacial (on the same face of the π-system) or antarafacial (on opposite faces) pathway. uh.edustereoelectronics.org

| Reaction Type | Total Electrons | Thermal Conditions (Suprafacial) | Photochemical Conditions (Suprafacial) |

| wikipedia.orgnih.gov H-shift | 4 | Forbidden | Allowed |

| nih.govmasterorganicchemistry.com H-shift | 6 | Allowed | Forbidden |

| nih.govjbclinpharm.org H-shift | 8 | Forbidden (Antarafacial is allowed) | Allowed |

| wikipedia.orgwikipedia.org shift (e.g., Cope) | 6 | Allowed | Forbidden |

| This table outlines the Woodward-Hoffmann rules for common sigmatropic shifts. |

For a wikipedia.orgnih.gov hydrogen shift to occur under thermal conditions, it would need to proceed via an antarafacial geometry, which is sterically impossible for most systems. stereoelectronics.org In contrast, a thermal nih.govmasterorganicchemistry.com hydrogen shift is symmetry-allowed to proceed suprafacially and is a common transformation in molecules containing a 1,3-diene moiety. libretexts.org While specific studies on sigmatropic rearrangements of this compound are not prevalent, its structure suggests that if it were incorporated into a larger conjugated system, such rearrangements could be mechanistically plausible pathways for isomerization or further reaction.

Concerted and Stepwise Reaction Mechanisms

The reactions of this compound can proceed through either concerted or stepwise mechanisms, depending on the reactants and conditions.

Concerted Mechanisms: As discussed, sigmatropic rearrangements are classic examples of concerted reactions, where all bond breaking and bond forming occur in a single transition state without the formation of any intermediate. uh.edu The wikipedia.orgwikipedia.org sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are well-studied six-electron reactions that proceed suprafacially under thermal conditions. libretexts.orglibretexts.org

Stepwise Mechanisms: More commonly, the enamine functionality within this compound dictates its participation in stepwise reactions. Enamines are nitrogen analogs of enols and are excellent carbon-based nucleophiles. wikipedia.org Their reactivity stems from a resonance structure that places a negative charge on the α-carbon, making them potent nucleophiles for reactions with various electrophiles. libretexts.orgchemistrysteps.com

Reactions such as the Stork enamine alkylation and acylation are prime examples of stepwise processes. libretexts.orglibretexts.org The general mechanism involves three distinct stages:

Formation of the enamine: This step is typically not required for this compound as it is the starting material.

Nucleophilic attack: The enamine attacks an electrophile (e.g., an alkyl halide or an acyl halide), forming a new carbon-carbon bond and a cationic iminium salt intermediate. libretexts.org

Hydrolysis: The resulting iminium salt is subsequently hydrolyzed, typically under acidic conditions, to yield the final α-substituted carbonyl compound. libretexts.org

This stepwise nature allows for the isolation or trapping of intermediates and provides a versatile method for forming C-C bonds at the α-position to a carbonyl group, for which the enamine serves as a masked enolate. libretexts.org

Role of Key Intermediates in Reaction Pathways

The Compound as an Intermediate: this compound is itself a pivotal intermediate in the synthesis of various alkaloids. It serves as a building block for constructing more complex molecular architectures, such as indolizidine and quinolizidine (B1214090) ring systems. researchgate.net

Iminium Ions: In reactions where the enamine acts as a nucleophile, the key intermediate is an iminium ion . This species is formed after the α-carbon of the enamine attacks an electrophile. The positive charge on the nitrogen atom makes the iminium ion susceptible to nucleophilic attack, typically by water during a hydrolysis workup, which leads to the regeneration of a carbonyl group. chemistrysteps.com

Biosynthetic Intermediates: In the biosynthesis of quinolizidine alkaloids, cyclic imines (or their corresponding iminium ions) are fundamental intermediates. For instance, L-lysine is converted to cadaverine, which then undergoes oxidative deamination to form 5-aminopentanal. This intermediate spontaneously cyclizes to generate Δ¹-piperideine, a simple cyclic imine that serves as the precursor to the bicyclic quinolizidine core. nih.govmdpi.com This highlights the importance of cyclic imine/enamine structures as key branching points in biosynthetic pathways.

In a proposed mechanism for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine derivatives, several distinct intermediates are identified, including a transition state (I) stabilized by hydrogen bonding, an initial adduct (II), a Michael addition product (III), and a final intermediate (VI) that rearranges to the final product. researchgate.net This illustrates the complex, multi-step nature of reactions involving related heterocyclic systems.

Catalytic Reaction Mechanisms and Active Site Interactions

Catalysts accelerate chemical reactions without being consumed, often by providing an alternative reaction pathway with a lower activation energy. This typically involves specific interactions between the catalyst and the substrate at the catalyst's active site.

Organocatalysis: In the context of reactions involving structures similar to this compound, organocatalysts can play a significant role. For example, in a multi-component reaction to form pyrimido[4,5-d]pyrimidine (B13093195) derivatives, an organocatalyst is proposed to activate a urea (B33335) substrate through hydrogen bonding. researchgate.net This interaction forms a transition state that directs the reaction towards the desired intermediate and prevents the formation of unwanted side products. The catalyst essentially acts as a scaffold, bringing the reactants together in the correct orientation and stabilizing the transition state. researchgate.net

Photoredox Catalysis: Transition metal complexes can also be used in photoredox catalysis to facilitate reactions. For instance, [Ru(bpy)₃]²⁺ can be excited by visible light to a long-lived triplet state, *[Ru(bpy)₃]²⁺. acs.org This excited species can act as either a single-electron donor or acceptor. In a reductive quenching cycle, the excited catalyst can be reductively quenched by a tertiary amine, generating a potent reductant, [Ru(bpy)₃]⁺. This species can then donate an electron to a substrate, initiating a radical cascade. The interaction between the catalyst and the substrates is purely electronic, involving single-electron transfer (SET) events that enable transformations not easily accessible under thermal conditions. acs.org

The active site of a catalyst, whether it's an enzyme or a synthetic molecule, is a precisely defined three-dimensional space where substrate binding and transformation occur. Interactions within this site can include hydrogen bonding, electrostatic interactions, and van der Waals forces, all of which contribute to lowering the energy of the reaction's transition state and enhancing reaction rates and selectivity.

Applications of 1,4,5,6 Tetrahydro 3 Pyridinecarbonitrile As a Synthetic Building Block

Construction of Fused and Spirocyclic Heterocyclic Systems

The strategic placement of functional groups in 1,4,5,6-tetrahydro-3-pyridinecarbonitrile allows for its elaboration into a variety of annulated and spiro-fused heterocyclic structures. Its derivatives are key intermediates in cyclocondensation and multicomponent reactions, leading to diverse molecular frameworks.

A prominent application of derivatives of this compound is in the synthesis of pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. Specifically, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which are readily prepared from α,β-unsaturated esters and malononitrile (B47326), serve as key precursors. These intermediates undergo cyclocondensation with guanidine (B92328) to yield 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This reaction provides a straightforward entry into the pyridopyrimidine scaffold, which is a privileged structure in drug discovery.

The reaction typically proceeds by treating the tetrahydropyridinecarbonitrile derivative with guanidine in a suitable solvent system. The process involves the formation of the pyrimidine (B1678525) ring fused to the existing pyridine (B92270) core. Our group has developed methodologies for synthesizing various substituted dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from these precursors. For instance, reaction with an aryl-substituted guanidine can lead to 2-arylamino substituted pyridopyrimidines, which may undergo a Dimroth rearrangement to furnish the thermodynamically more stable 4-aminopyridopyrimidines.

Table 1: Synthesis of Pyridopyrimidine Derivatives

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Guanidine | 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | >60% |

The synthesis of spirocyclic systems containing both indole (B1671886) and pyridine rings represents a significant area of synthetic chemistry, driven by the prevalence of these scaffolds in bioactive molecules. While direct, single-step transformations from this compound are not extensively documented, the principles of spirocycle synthesis suggest its potential as a key building block. Multi-component reactions are a common strategy for constructing such complex architectures.

For example, the asymmetric synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] has been achieved through organocatalytic cascade reactions involving isatins, cyanoacetates, and 3-aminomaleimides. nih.gov This highlights the utility of cyano-activated precursors in building the pyridine portion of the spiro-system. Another approach involves the [3+3] cycloaddition of azomethine ylides with Morita-Baylis-Hillman (MBH) carbonates derived from isatins to produce spiro[indoline-pyridine]dicarboxylates. nih.gov These methods underscore the potential for derivatives of this compound to participate in similar cycloaddition or cascade reactions with isatin-derived components to furnish novel spirocyclic indole-pyridine scaffolds.

Table 2: General Strategies for Spiro[indole-pyridine] Synthesis

| Reaction Type | Key Precursors | Resulting Scaffold |

|---|---|---|

| Three-component cascade | Isatins, Cyanoacetates, Aminomaleimides | Spiro[indoline-pyrrolo[3,4-b]pyridines] nih.gov |

| [3+3] Cycloaddition | Azomethine ylides, Isatin-derived MBH carbonates | Spiro[indoline-pyridine]dicarboxylates nih.gov |

The 2-thiolate derivative of this compound is a crucial intermediate for accessing the thiazolo[3,2-a]pyridine skeleton. This derivative, typically generated as a salt (e.g., N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolate), possesses a reactive nucleophilic sulfur atom that can participate in various subsequent transformations. researchgate.net

One synthetic route involves the alkylation of these thiolates with suitable electrophiles. For instance, reaction with ethyl 4-aryl-6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates leads to the formation of complex thioether derivatives. researchgate.net Another important transformation is the aminomethylation of the 2-thiolates. Treatment with primary amines and an excess of formaldehyde (B43269) can lead to the construction of 3,7-diazabicyclo[3.3.1]nonane derivatives via a Mannich-type cyclization, demonstrating the utility of this building block in creating complex, bridged heterocyclic systems. researchgate.net These reactions showcase the versatility of the 2-thiolate as a handle for further molecular elaboration, providing a pathway to fused thiazole-containing structures.

Derivatives of this compound are also instrumental in the synthesis of 1,6-naphthyridin-2(1H)-ones. In a manner analogous to the synthesis of pyridopyrimidines, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can be reacted with malononitrile in the presence of a base like sodium methoxide. rsc.org This reaction proceeds through a condensation mechanism, where the active methylene (B1212753) group of malononitrile attacks the electrophilic carbon of the methoxy (B1213986) group (or a related tautomeric form), leading to cyclization and the formation of the second pyridine ring, resulting in the naphthyridinone core. rsc.org

This synthetic protocol offers a reliable method for constructing the 1,6-naphthyridinone framework, which is a recurring motif in various pharmacologically active compounds. The reaction conditions and yields are dependent on the specific substitution patterns on the starting tetrahydropyridine (B1245486) ring. rsc.org

Table 3: Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives

| Starting Material | Reagent | Base/Solvent | Product |

|---|

The tetrahydropyridine core is a fundamental structural unit found in a vast array of polycyclic alkaloids. nih.govacs.org Many complex alkaloids, including those from the halicyclamine family, are biosynthetically derived from partly reduced 3-alkylpyridine precursors. nih.gov The total synthesis of these intricate natural products often requires the construction of polycyclic systems built around a central piperidine (B6355638) or tetrahydropyridine ring.

While direct applications of this compound as a starting material in documented total syntheses of complex alkaloids are not prevalent in the reviewed literature, its structure represents a highly valuable "chiral scaffold" or synthon. The functional handles—the cyano group and the C=C double bond—provide versatile points for elaboration. The cyano group can be hydrolyzed, reduced, or converted to other functionalities, while the double bond and the secondary amine can participate in various cyclization and bond-forming reactions crucial for building the intricate frameworks of alkaloids. Therefore, this compound and its derivatives are recognized as potential and strategic starting points for the synthesis of novel polycyclic alkaloid analogues, even if their full potential in this area is yet to be completely realized.

The tetrahydropyridine ring system can be utilized as a scaffold to construct other fused five-membered heterocycles, such as pyrazoles. A notable example is the preparation of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivatives. In these syntheses, a suitably functionalized tetrahydropyridine precursor is reacted with hydrazine (B178648) hydrate (B1144303) to construct the fused pyrazole (B372694) ring. google.com This transformation demonstrates a ring-forming strategy where the tetrahydropyridine acts as the foundation upon which the pyrazole ring is annulated.

Furthermore, the cyano group of this compound is a key functional group in the synthesis of various nitrogen-containing heterocycles. In a different context, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline (B41778) can lead to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds through a sequential ring-opening/ring-closing cascade reaction. nih.gov This illustrates the principle of transforming one heterocyclic system into another, where a carbonitrile moiety plays a crucial role in the reaction sequence. These examples highlight the potential of using the tetrahydropyridinecarbonitrile framework as a versatile precursor for both fused and potentially transformed pyrrole (B145914) and pyrazole systems.

Role in Complex Molecule Synthesis and Structural Elaboration

The tetrahydropyridinecarbonitrile framework serves as a key intermediate for the construction of a variety of fused heterocyclic systems. Its structure is readily amenable to cyclization and condensation reactions, enabling the synthesis of complex molecules with potential biological activities.

Researchers have utilized derivatives of this scaffold to synthesize fused pyrimidine compounds. For instance, related aminocarbonitrile precursors can undergo cyclization reactions with various reagents to afford fused pyrimidine derivatives. researchgate.net This approach is fundamental in creating polycyclic structures that are often explored for their pharmacological properties. Similarly, the core structure is integral to synthesizing pyrido[2,3-d]pyrimidines, which have been investigated as potential anticancer agents with dual inhibitory action against specific kinases. nih.gov

The structural elaboration of the tetrahydropyridine ring is also evident in the synthesis of thienopyridines. A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) has been synthesized to act as isosteric replacements for tetrahydroisoquinolines (THIQs) in the development of enzyme inhibitors. nih.govresearchgate.net The synthesis of these complex molecules often involves multi-step reaction sequences, such as the Pictet-Spengler reaction, to construct the final fused-ring system. nih.govresearchgate.net

Furthermore, the scaffold is a precursor for pyrazolopyridines, which are fused heterocycles containing both pyridine and pyrazole rings. researchgate.net These compounds are of significant interest in medicinal chemistry due to their presence in several existing drug molecules. researchgate.net The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, for example, starts from a related piperidin-4-one and proceeds through a five-step synthesis to yield compounds evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. nih.gov

The versatility of the tetrahydropyridinecarbonitrile core is highlighted by its role in forming various complex heterocyclic structures through different synthetic strategies.

Table 1: Examples of Complex Molecules Synthesized from Tetrahydropyridinecarbonitrile Derivatives

| Starting Scaffold Derivative | Reaction Type | Resulting Complex Molecule | Potential Application | Reference |

|---|---|---|---|---|

| 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Cyclization | Fused Pyrimidines | Cytotoxic agents | researchgate.net |

| 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | Cyclization | Pyrido[2,3-d]pyrimidines | Anticancer agents, VEGFR-2/HER-2 inhibitors | nih.gov |

| 3-Thienylmethylamine (related precursor) | Pictet-Spengler Reaction | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines | Phenylethanolamine N-methyltransferase (PNMT) inhibitors | nih.gov |

| Piperidin-4-one (precursor) | Multi-step Synthesis | 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines | Antitubercular agents, Pantothenate synthetase inhibitors | nih.gov |

Development of Diverse Chemical Libraries for Research Purposes

The reactivity of the this compound core makes it an ideal platform for developing diverse chemical libraries. Multi-component reactions (MCRs) are particularly effective in this context, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com This efficiency is crucial for generating large numbers of structurally varied compounds for high-throughput screening.

The one-pot synthesis of highly functionalized pyridines is a prime example of this application. By reacting aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation, a library of substituted pyridine dicarbonitriles can be efficiently created. mdpi.com Varying the aldehyde and the N-alkyl group introduces structural diversity into the final products, making MCRs well-suited for building libraries of 'drug-like' molecules. mdpi.com

This strategy has been employed to generate libraries of cyanopyridone derivatives for biological evaluation. nih.gov For instance, a one-pot reaction involving an aromatic aldehyde, malononitrile, and cyanoacetanilide can produce a range of 2-oxo-pyridine-3,5-dicarbonitriles. nih.gov These libraries are then screened for activities such as anticancer properties. nih.govorientjchem.org The development of pyranopyridine derivatives through one-pot, three-component reactions of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile further illustrates this approach. researchgate.net Such methods are advantageous due to high yields, shorter reaction times, and often environmentally benign conditions. researchgate.net

The creation of these libraries is not limited to drug discovery. A library of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives was synthesized via cyclocondensation and subsequently tested for applicability as corrosion inhibitors for steel alloys. acs.org This demonstrates the broad utility of chemical libraries derived from the tetrahydropyridinecarbonitrile scaffold in materials science and other fields.

Table 2: Multi-Component Reactions for Library Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Library Core Structure | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | Microwave Irradiation | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | mdpi.com |

| Aromatic Aldehyde | Malononitrile | Cyanoacetanilide | Piperidine, Ethanol, Reflux | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |

| Aromatic Aldehyde | Malononitrile | 3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one | Triethylamine, Ethanol, Reflux | 2-Amino-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile | researchgate.net |

Computational and Theoretical Investigations of 1,4,5,6 Tetrahydro 3 Pyridinecarbonitrile Systems

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving tetrahydropyridine (B1245486) systems. While direct computational studies on the reaction mechanisms of 1,4,5,6-tetrahydro-3-pyridinecarbonitrile are not extensively documented, research on the formation of polysubstituted 1,4,5,6-tetrahydropyridines offers valuable analogous insights.

A detailed investigation into a multicomponent reaction to form such systems revealed a six-step domino reaction sequence. nih.gov The process involves a series of fast and slow reactions, including Knoevenagel condensation, Michael addition, and Mannich reaction, followed by cyclization and dehydration steps. nih.gov The study highlighted the stereoselective nature of these reactions, leading to the formation of specific stereoisomers. nih.gov Computational modeling of these individual steps can provide the energy barriers and transition state geometries, offering a deeper understanding of the reaction kinetics and the origins of stereoselectivity.

For instance, in a related system, the synthesis of sulfonated tetrahydropyridine derivatives was shown to proceed through a radical cyclization process. researchgate.netnih.gov Quantum chemical calculations can be employed to model the generation of the initial sulfonyl radicals and map out the potential energy surface of the subsequent cyclization and propagation steps. Such studies are critical for optimizing reaction conditions and predicting the feasibility of forming desired products.

The table below summarizes key reaction steps identified in the formation of related tetrahydropyridine structures, which can be computationally investigated to understand the mechanism.

| Reaction Step | Description | Key Intermediates |

| Knoevenagel Condensation | Condensation of an aldehyde with a C-H acid. | α,β-unsaturated nitrile |

| Michael Addition | Nucleophilic addition of a carbanion to an activated alkene. | Michael adduct |

| Mannich Reaction | Aminoalkylation of an acidic proton located on a carbonyl compound. | Mannich base |

| Cyclization | Intramolecular reaction leading to the formation of the tetrahydropyridine ring. | 2-hydroxypiperidine derivative |

| Dehydration & Isomerization | Elimination of water followed by bond migration to form the final product. | 3,4,5,6-tetrahydropyridine |

Conformation Analysis and Tautomerism Studies

The three-dimensional structure and potential tautomeric forms of this compound are crucial determinants of its reactivity and biological activity. Computational methods are powerful tools for exploring the conformational landscape and the relative stabilities of different tautomers.

Conformational Analysis: The tetrahydropyridine ring can adopt several conformations, such as half-chair and boat forms. The presence of substituents influences the preferred conformation. For this compound, the cyano group at the 3-position and the implicit substituents at other positions will dictate the lowest energy conformation. Computational studies can calculate the relative energies of these conformers and the energy barriers for their interconversion. While specific studies on this exact molecule are scarce, conformational analyses of related substituted tetrahydropyridines have been performed, often revealing a preference for a half-chair conformation to minimize steric interactions.

Tautomerism: Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key consideration for molecules like this compound. wikipedia.org The presence of the nitrile group and the endocyclic double bond allows for potential imine-enamine tautomerism.

Furthermore, in related 3-cyano-2(1H)-pyridone systems, a significant lactam-lactim tautomerism is observed. nih.gov Computational studies on these systems have shown that the lactam form is generally more stable, and the equilibrium can be influenced by solvent polarity and the electronic nature of other substituents on the ring. nih.gov Similar computational approaches can be applied to this compound to determine the relative stabilities of its possible tautomeric forms and the energetic barriers for their interconversion.

The following table outlines potential tautomeric forms of the core tetrahydropyridinecarbonitrile scaffold that can be investigated computationally.

| Tautomeric Form | Key Structural Feature |

| Imine | C=N double bond within the ring |

| Enamine | C=C double bond adjacent to the nitrogen atom |

Predicting Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict the outcome of chemical reactions involving this compound systems. By analyzing the electronic structure of the molecule, one can gain insights into its reactivity and the selectivity of its transformations.

Reactivity: The reactivity of the molecule can be understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. For instance, the nitrogen atom and the enamine-like double bond are potential nucleophilic sites, while the carbon atom of the nitrile group can be an electrophilic center. Computational methods can quantify these properties and predict the most likely sites for chemical attack. nih.gov

Regioselectivity: In reactions where multiple products can be formed, computational studies can predict the regioselectivity by calculating the activation energies for the different reaction pathways. For example, in a 1,3-dipolar cycloaddition reaction of a related 2,3,4,5-tetrahydropyridine-1-oxide, DFT calculations were used to analyze the global and local electrophilicity indices to explain the observed regioselectivity. imist.ma The calculations showed that the formation of the meta regioisomer was favored. imist.ma Similar approaches can be applied to predict the regioselectivity of reactions involving this compound.

Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. Computational modeling can accurately predict these energy differences. In the study of the multicomponent synthesis of 1,4,5,6-tetrahydropyridines, it was observed that the reactions were highly stereoselective. nih.gov Quantum chemical calculations can be used to model the transition states of the key bond-forming steps to rationalize the observed stereoselectivity and predict the stereochemical outcome of related reactions.

The table below summarizes key computational descriptors and their application in predicting the chemical behavior of this compound systems.

| Computational Descriptor | Predicted Property | Application |

| Frontier Molecular Orbital (HOMO/LUMO) Energies and Distribution | Reactivity (Nucleophilicity/Electrophilicity) | Identifying reactive sites for chemical reactions. |

| Global and Local Electrophilicity/Nucleophilicity Indices | Regioselectivity | Predicting the preferred orientation of attack in addition reactions. |

| Transition State Energy Calculations | Stereoselectivity and Reaction Kinetics | Determining the favored stereoisomer and the rate of reaction. |

Analytical Methodologies for Structural Elucidation of Synthetic Products

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides a detailed view of the molecular framework, functional groups, and atomic connectivity within a molecule. For a compound like 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile, a suite of spectroscopic methods is employed to ensure an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.